molecular formula C6H5BrN4 B13140394 5-Bromoimidazo[1,2-a]pyrazin-3-amine

5-Bromoimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13140394
M. Wt: 213.03 g/mol
InChI Key: DOUQTRXPJHORAE-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the imidazo[1,2-a]pyrazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted imidazo[1,2-a]pyrazines with various functional groups.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include reduced amines or hydrazines

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoimidazo[1,2-a]pyrazin-3-amine is unique due to the specific positioning of the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H,8H2

InChI Key

DOUQTRXPJHORAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CN=CC2=N1)Br)N

Origin of Product

United States

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